molecular formula C15H14N2O6S B11024546 Ethyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate

Ethyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate

Cat. No.: B11024546
M. Wt: 350.3 g/mol
InChI Key: YPIZUZLRZNABRR-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C15H14N2O6S It is characterized by the presence of an ethyl ester group, a nitrophenyl sulfonyl group, and an aminobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate typically involves a multi-step process:

    Sulfonylation: The nitrophenyl compound is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Amidation: The sulfonylated nitrophenyl compound is reacted with ethyl 2-aminobenzoate under suitable conditions to form the desired product. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: Ethyl 2-{[(2-aminophenyl)sulfonyl]amino}benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-{[(2-nitrophenyl)sulfonyl]amino}benzoic acid.

Scientific Research Applications

Ethyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl sulfonyl group can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors, thereby modulating their activity.

Comparison with Similar Compounds

Ethyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate can be compared with similar compounds such as:

    Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate: Similar structure but with the nitro group in the para position, which may affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its solubility and reactivity.

    Ethyl 2-{[(2-chlorophenyl)sulfonyl]amino}benzoate: Similar structure but with a chloro group instead of a nitro group, which may alter its chemical and biological properties.

Properties

Molecular Formula

C15H14N2O6S

Molecular Weight

350.3 g/mol

IUPAC Name

ethyl 2-[(2-nitrophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C15H14N2O6S/c1-2-23-15(18)11-7-3-4-8-12(11)16-24(21,22)14-10-6-5-9-13(14)17(19)20/h3-10,16H,2H2,1H3

InChI Key

YPIZUZLRZNABRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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